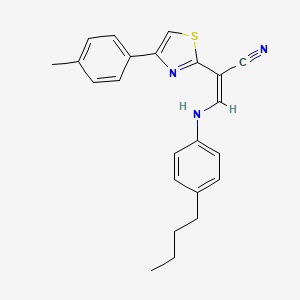
(Z)-3-((4-butylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-((4-butylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, commonly known as BPTAA, is a novel compound with potential applications in scientific research. It is a small molecule that belongs to the class of acrylonitrile derivatives, which have been studied for their various biological activities. BPTAA has been found to exhibit promising properties such as anti-inflammatory, anti-cancer, and anti-bacterial effects.
作用机制
The mechanism of action of BPTAA is not fully understood, but it is believed to involve the inhibition of various signaling pathways. BPTAA has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. It has also been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
BPTAA has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. BPTAA has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the regulation of cell growth and survival.
实验室实验的优点和局限性
BPTAA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been found to have good solubility in a variety of solvents, which makes it suitable for various assays. However, BPTAA also has some limitations. It has been found to be unstable under certain conditions, which can affect its activity. In addition, the mechanism of action of BPTAA is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for the study of BPTAA. Firstly, further research is needed to understand the mechanism of action of BPTAA. This will help to design experiments to study its effects more effectively. Secondly, the potential applications of BPTAA in various diseases need to be explored further. Finally, the synthesis of BPTAA needs to be optimized to improve its yield and stability.
Conclusion:
In conclusion, BPTAA is a novel compound with potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial effects. The synthesis of BPTAA involves the reaction of 4-butylaniline and 4-(p-tolyl)thiazol-2-amine with acrylonitrile in the presence of a base catalyst. The mechanism of action of BPTAA is not fully understood, but it is believed to involve the inhibition of various signaling pathways. BPTAA has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of BPTAA, including further research on its mechanism of action and potential applications in various diseases.
合成方法
The synthesis of BPTAA involves the reaction of 4-butylaniline and 4-(p-tolyl)thiazol-2-amine with acrylonitrile in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to BPTAA through a series of steps. The yield of BPTAA can be improved by optimizing the reaction conditions such as temperature, time, and solvent.
科学研究应用
BPTAA has been studied for its potential applications in various scientific research areas. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. BPTAA has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, BPTAA has been found to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
属性
IUPAC Name |
(Z)-3-(4-butylanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3S/c1-3-4-5-18-8-12-21(13-9-18)25-15-20(14-24)23-26-22(16-27-23)19-10-6-17(2)7-11-19/h6-13,15-16,25H,3-5H2,1-2H3/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVKKRQADXAKLD-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-((4-butylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2978195.png)
![4-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B2978197.png)
![3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone](/img/structure/B2978200.png)
![3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2978201.png)
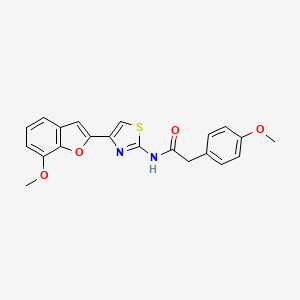
![5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzamide](/img/structure/B2978205.png)
![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-4-methylsulfonyl-1,3-benzothiazole](/img/structure/B2978206.png)
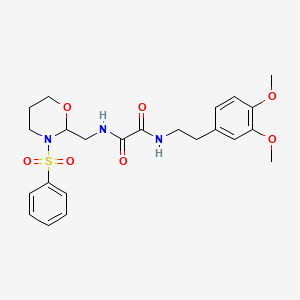
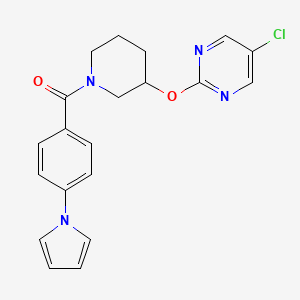
![2-ethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2978211.png)
![3-(2-fluorobenzyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2978212.png)
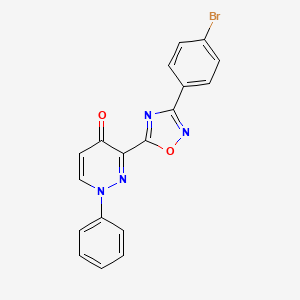
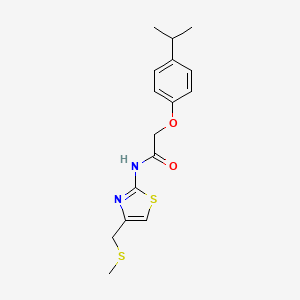
![2-Cyclopentylsulfanyl-1-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2978217.png)